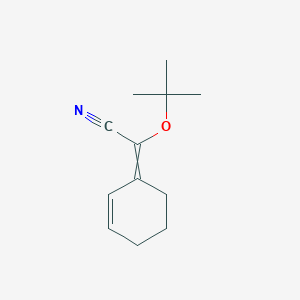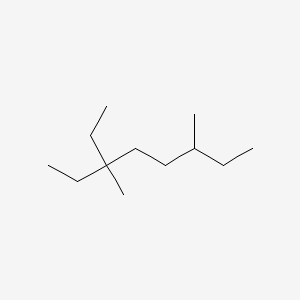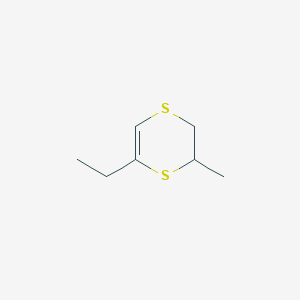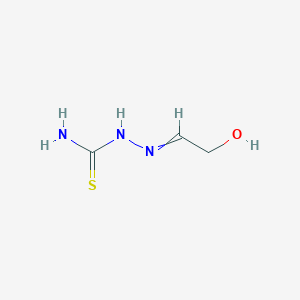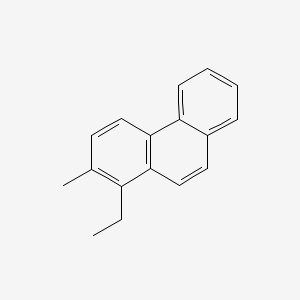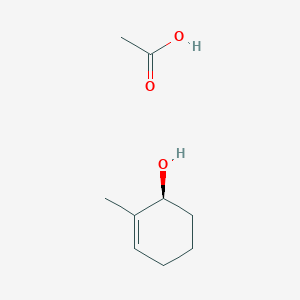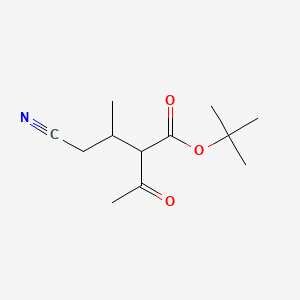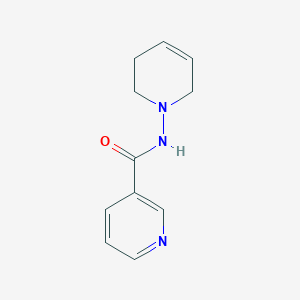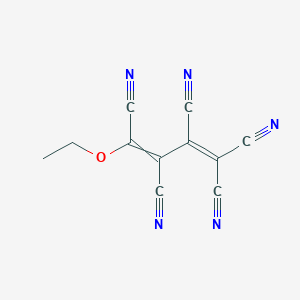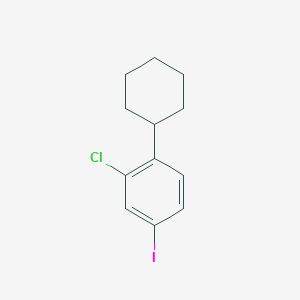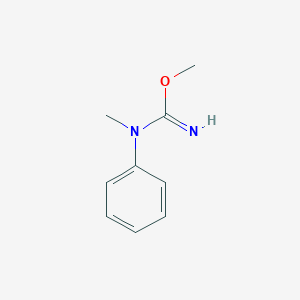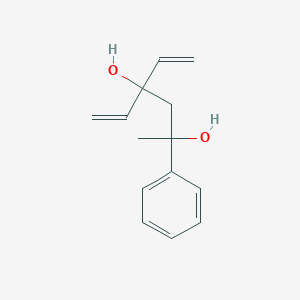
4-Ethenyl-2-phenylhex-5-ene-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2-phenylhex-5-ene-2,4-diol is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of both vinyl and phenyl groups, as well as two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-phenylhex-5-ene-2,4-diol can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 5-hexen-2-one in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction yields the desired diol through a Grignard reaction mechanism.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-phenylhex-5-ene-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of phenylhex-5-en-2-one or phenylhex-5-en-2-al.
Reduction: Formation of 2-phenylhexane-2,4-diol.
Substitution: Formation of halogenated derivatives like 4-bromo-2-phenylhex-5-ene-2,4-diol.
Scientific Research Applications
4-Ethenyl-2-phenylhex-5-ene-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-phenylhex-5-ene-2,4-diol involves its interaction with molecular targets through its hydroxyl and vinyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylhex-5-en-2-ol: Similar structure but lacks the second hydroxyl group.
4-Ethenyl-2-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of two hydroxyl groups.
(2E)-5-phenyl-2-hexene-1,4-diol: Similar structure but with different positioning of the hydroxyl groups.
Uniqueness
4-Ethenyl-2-phenylhex-5-ene-2,4-diol is unique due to the presence of both vinyl and phenyl groups along with two hydroxyl groups
Properties
CAS No. |
61841-12-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethenyl-2-phenylhex-5-ene-2,4-diol |
InChI |
InChI=1S/C14H18O2/c1-4-14(16,5-2)11-13(3,15)12-9-7-6-8-10-12/h4-10,15-16H,1-2,11H2,3H3 |
InChI Key |
ZBJKYEBDWTXBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=C)(C=C)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


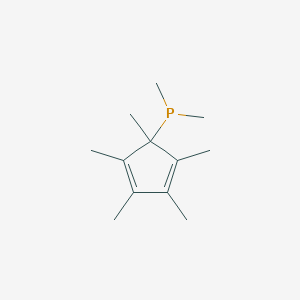
![2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14551852.png)
